molecular formula C12H8N4O2 B2416088 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-51-7

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2416088
CAS No.: 439108-51-7
M. Wt: 240.222
InChI Key: FIAFYBHYHIMLQV-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique structure that combines a benzodioxole moiety with a triazolopyrimidine scaffold. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of key signaling pathways within cells. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its specific combination of functional groups, which confer unique biological activities. Its ability to inhibit multiple signaling pathways makes it a versatile compound in the realm of drug discovery.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c1-2-10-11(18-7-17-10)5-8(1)9-3-4-13-12-14-6-15-16(9)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFYBHYHIMLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC=NN34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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